molecular formula C10H8N4O2S2 B14128750 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-30-4

5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B14128750
CAS No.: 137609-30-4
M. Wt: 280.3 g/mol
InChI Key: LLIWRFFXWAKNGO-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazole and thiadiazole derivatives.

Preparation Methods

Chemical Reactions Analysis

5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine include other thiazole and thiadiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the thiazole and thiadiazole rings, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

137609-30-4

Molecular Formula

C10H8N4O2S2

Molecular Weight

280.3 g/mol

IUPAC Name

5-(3-nitrophenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

InChI

InChI=1S/C10H8N4O2S2/c11-10-12-13-8(18-10)5-17-9(13)6-2-1-3-7(4-6)14(15)16/h1-5,9H,(H2,11,12)

InChI Key

LLIWRFFXWAKNGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2N3C(=CS2)SC(=N3)N

Origin of Product

United States

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